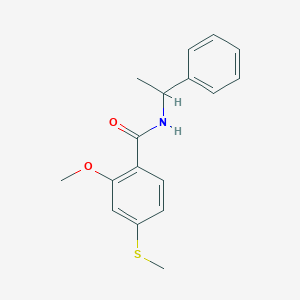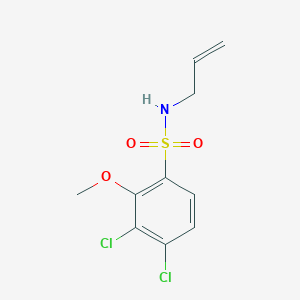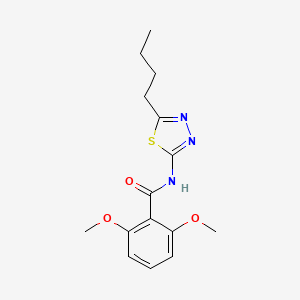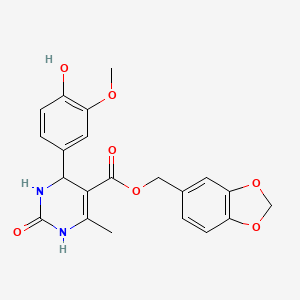![molecular formula C16H23FN2O4S B5145672 4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-8543 and has been found to have a wide range of applications in the field of pharmacology.
作用機序
BAY 41-8543 works by binding to the heme group of sGC and preventing its activation by nitric oxide (NO). This results in a decrease in cGMP levels, which leads to a relaxation of smooth muscle cells and a reduction in platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-8543 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.
実験室実験の利点と制限
One advantage of using BAY 41-8543 in lab experiments is its high selectivity for sGC, which allows for more specific targeting of this enzyme. However, one limitation is that its potency may vary depending on the experimental conditions used.
将来の方向性
There are several potential future directions for research involving BAY 41-8543. These include investigating its role in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions related to sGC dysfunction. Additionally, further studies may be needed to determine the optimal dosing and administration methods for this compound in various experimental models.
合成法
The synthesis of BAY 41-8543 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyethylamine and 4-methylpiperidine in the presence of a reducing agent. The resulting product is then treated with sulfonic acid to yield the final compound.
科学的研究の応用
BAY 41-8543 has been used in various scientific research studies due to its ability to act as a potent and selective inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating smooth muscle tone, platelet aggregation, and neurotransmitter release.
特性
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-12-5-8-19(9-6-12)24(21,22)15-11-13(3-4-14(15)17)16(20)18-7-10-23-2/h3-4,11-12H,5-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQFGVQBLHTLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145599.png)



![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)

![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)